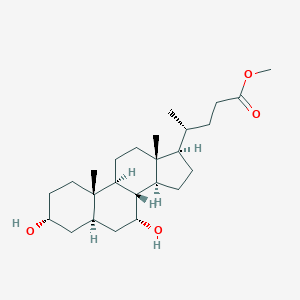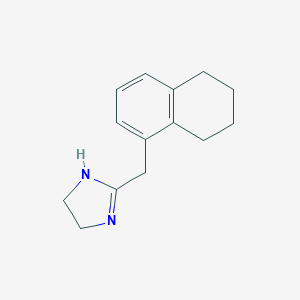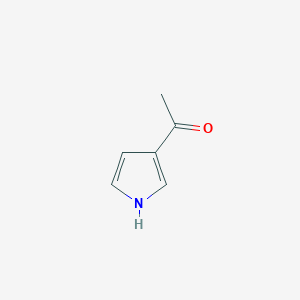
3-Acetylpyrrole
説明
Synthesis Analysis
The synthesis of 3-Acetylpyrrole has been explored through various chemical reactions, including oxidative halogenation with copper(II) bromide, leading to predominantly nuclear monobromination of the compound, and regioselective synthesis techniques that allow for precise control over substituent introduction on the pyrrole ring. These methods demonstrate the compound's versatility and the ability to introduce different functional groups, enhancing its utility in organic synthesis (Petruso, Caronna, & Sprio, 1990); (Misra, Panda, Ila, & Junjappa, 2007).
Molecular Structure Analysis
The molecular structure of 3-Acetylpyrrole has been analyzed through various techniques, including X-ray crystallography and spectroscopy. Studies have shown that the presence of the acetyl group influences the compound's stability and reactivity, with thermodynamic analyses indicating that 3-Acetylpyrrole has distinct enthalpies of formation and bond dissociation energies. This provides insights into its reactivity and stability compared to other pyrrole derivatives (Santos, Gomes, & da Silva, 2009).
Chemical Reactions and Properties
3-Acetylpyrrole undergoes various chemical reactions, showcasing its reactivity and potential for synthesis of complex organic molecules. For example, it participates in cycloaddition reactions to form trisubstituted pyrroles, highlighting its utility in constructing biologically relevant structures. Additionally, the compound's ability to undergo halogenation and other substitution reactions further underscores its versatility in chemical synthesis (Misra et al., 2007); (Petruso et al., 1990).
Physical Properties Analysis
The physical properties of 3-Acetylpyrrole, including its melting and boiling points, solubility, and spectroscopic properties, have been extensively studied. These properties are crucial for understanding its behavior in different environments and for its application in various scientific and industrial processes. The compound's thermochemistry, including enthalpies of combustion and sublimation, provides valuable information for its use in material science and pharmaceuticals (Santos et al., 2009).
Chemical Properties Analysis
The chemical properties of 3-Acetylpyrrole, such as its reactivity towards nucleophiles and electrophiles, acid-base behavior, and participation in cycloaddition reactions, are key to its applications in organic synthesis and material science. Studies on its reactivity patterns have led to the development of novel synthetic methodologies and the creation of complex molecular architectures, demonstrating the compound's versatility and utility in organic chemistry (Misra et al., 2007).
科学的研究の応用
-
Organocatalytic Synthesis of Pyrroles
- Scientific Field : Organic Chemistry
- Application Summary : Pyrroles are used in the synthesis of diverse structural scaffolds. They have remarkable biological activities, pharmaceutical applications, and are used as intermediates in the synthesis of many natural products and material science applications .
- Methods of Application : Organocatalytic approaches have provided a new alternative for the construction of the pyrrole ring. These methods are considered efficient and align with the principles of green chemistry .
- Results or Outcomes : The organocatalytic synthesis of pyrroles has led to the development of a vast array of synthetic procedures .
-
Medicinal Applications of Pyrroles
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrrole is a biologically active scaffold that possesses diverse activities. It is used in the synthesis of many biologically active compounds and can be found in many natural products .
- Methods of Application : Different pharmacophores are combined in a pyrrole ring system to form more active compounds .
- Results or Outcomes : Drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
-
Electrophilic Substitution Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Pyrroles, including 3-Acetylpyrrole, can undergo electrophilic substitution reactions . These reactions are fundamental in organic chemistry and are used to synthesize a wide variety of complex organic molecules .
- Methods of Application : The electrophilic substitution reactions of pyrroles typically involve the addition of an electrophile to the pyrrole ring, followed by the removal of a proton to restore aromaticity .
- Results or Outcomes : The products of these reactions are substituted pyrroles, which have a wide range of applications in pharmaceuticals, agrochemicals, and materials science .
-
Synthesis of Heterocycles
- Scientific Field : Organic Chemistry
- Application Summary : Pyrroles are used in the synthesis of heterocyclic compounds . These compounds have diverse applications in pharmaceuticals, agrochemicals, dyes, and materials science .
- Methods of Application : The synthesis of heterocycles often involves the reaction of pyrroles with various electrophiles .
- Results or Outcomes : The products of these reactions are heterocyclic compounds, which have a wide range of applications in various fields .
-
Pyrrole-Based Polymers
- Scientific Field : Polymer Chemistry
- Application Summary : Pyrrole-based polymers, such as polypyrrole, have been widely studied due to their electrical conductivity and environmental stability . They are used in various applications, including sensors, capacitors, and batteries .
- Methods of Application : Pyrrole-based polymers are typically synthesized through chemical or electrochemical polymerization of pyrrole monomers .
- Results or Outcomes : The resulting polymers exhibit high electrical conductivity and environmental stability, making them suitable for various electronic applications .
-
Pyrrole Derivatives in Material Science
- Scientific Field : Material Science
- Application Summary : Pyrrole derivatives, including 3-Acetylpyrrole, are used in the development of new materials with unique properties . These materials are used in various fields, including electronics, photonics, and energy storage .
- Methods of Application : Pyrrole derivatives are typically incorporated into materials through copolymerization or blending .
- Results or Outcomes : The incorporation of pyrrole derivatives can enhance the properties of materials, such as their electrical conductivity, optical properties, and thermal stability .
Safety And Hazards
特性
IUPAC Name |
1-(1H-pyrrol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5(8)6-2-3-7-4-6/h2-4,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHSXHXUQVNBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90372248 | |
| Record name | 3-Acetylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetylpyrrole | |
CAS RN |
1072-82-8 | |
| Record name | 3-Acetylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90372248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1H-pyrrol-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Dioxa-7-azaspiro[4.4]nonane](/img/structure/B85628.png)

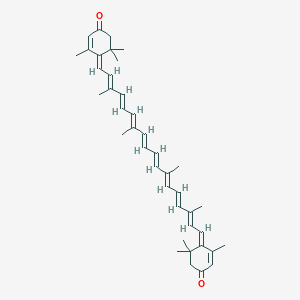
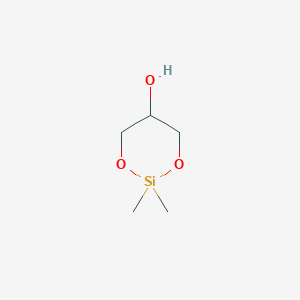
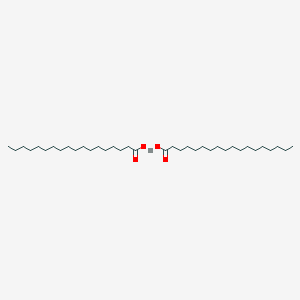
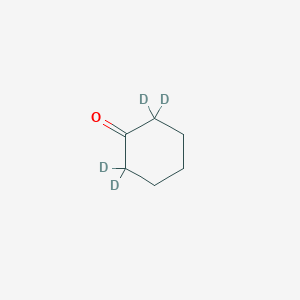
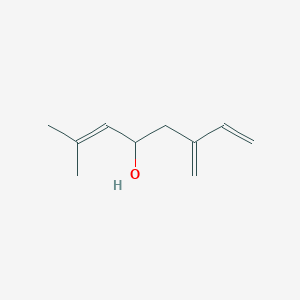
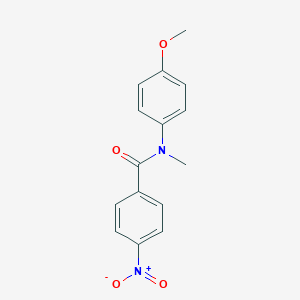
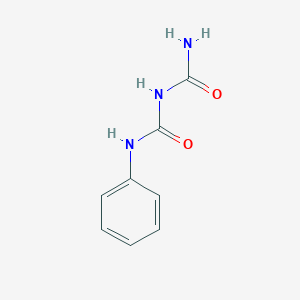
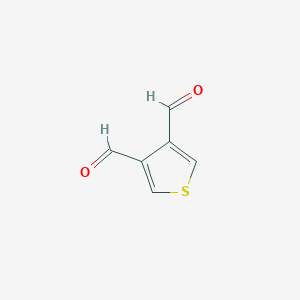
![6,12,18-Trithiatrispiro[4.1.4.1.4.1]octadecane](/img/structure/B85647.png)
